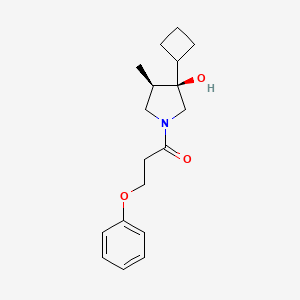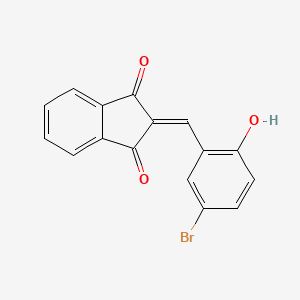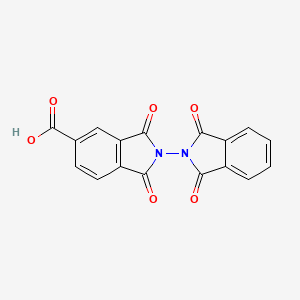
1-benzyl-4-(2-bromobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(2-bromobenzyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is a Schedule III drug in the United States and is banned in many countries due to its potential for abuse and addiction.
Mécanisme D'action
BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the breakdown of fat for energy. BZP has been found to have a similar effect on the brain as amphetamines, leading to increased alertness, euphoria, and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has been used in animal studies to investigate the effects of stimulants on the brain and behavior. Its similarity to amphetamines makes it a useful tool for studying the mechanisms of action of these drugs. However, its potential for abuse and addiction limits its usefulness in research and raises ethical concerns.
Orientations Futures
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for ADHD, as it has been shown to have similar effects to amphetamines but with a lower risk of addiction. Another area of interest is its potential as a tool for studying the mechanisms of addiction and withdrawal, as its similarity to amphetamines makes it a useful model for these processes. Additionally, more research is needed to fully understand the long-term effects of BZP use on the brain and body.
Méthodes De Synthèse
The synthesis of BZP involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
BZP has been studied for its potential as an antidepressant and as a treatment for Parkinson's disease. It has also been investigated for its effects on the central nervous system and its potential as a substitute for amphetamines in the treatment of attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-benzyl-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZKNJQOVGIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)

![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)

![11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)

![2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5643702.png)


![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)